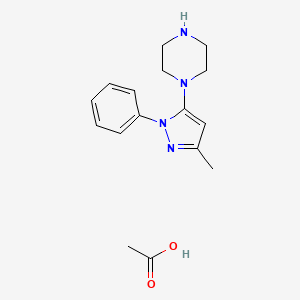

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate

Descripción

Propiedades

IUPAC Name |

acetic acid;1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.C2H4O2/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13;1-2(3)4/h2-6,11,15H,7-10H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPSQBBLWIJJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906093-30-9 | |

| Record name | Piperazine, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906093-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Traditional Method Using Phosphorous Oxychloride and Pyridine

-

- Reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid.

- Cyclization with phosphorous oxychloride in pyridine solvent to form a protected pyrazolyl piperazine intermediate.

- Deprotection using trifluoroacetic acid to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

- Conversion to acetate salt by treatment with glacial acetic acid.

-

- Use of pyridine, a toxic solvent, limits industrial applicability.

- Phosphorous oxychloride cyclization is time-consuming and may reduce yield and purity.

-

- Organic layers washed with sodium chloride solution and deionized water at elevated temperatures.

- Concentration under atmospheric pressure followed by controlled cooling.

- Addition of glacial acetic acid at 50–55°C.

- Cooling sequence from 50°C to 0–5°C with stirring to precipitate the acetate salt.

- Filtration, washing with toluene at low temperature, and drying at 40–45°C for 15–20 hours.

This method yields the acetate salt as a solid with good purity but has environmental and safety concerns due to solvent and reagent toxicity.

Improved Method Using Lawesson's Reagent and Avoiding Pyridine

-

- Cyclization of a ketoamide intermediate (Formula V) in the presence of Lawesson's reagent to form a thionated intermediate (Formula VI).

- Deprotection of the intermediate to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Formula III).

- Reaction of this compound with suitable reagents to obtain further intermediates for downstream synthesis.

- Final conversion to the acetate salt as described above.

-

- Avoids pyridine solvent, improving safety and environmental profile.

- Uses Lawesson's reagent, which is effective for cyclization.

- More economical and industrially scalable.

-

- Organic layers washed and purified similarly with aqueous sodium chloride and water.

- Concentration and controlled addition of acetic acid to form the acetate salt.

- Cooling and filtration steps as in the traditional method.

Detailed Process Parameters and Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Ketoamide formation | N-protected piperazine + alkyl acetoacetate | Ambient | Variable | Organic solvent used |

| Reaction with phenyl hydrazine | Phenyl hydrazine + alcoholic solvent | Ambient | Variable | Forms hydrazone intermediate |

| Cyclization | Lawesson's reagent | Ambient to 50–55 | 1–2 hours | Avoids pyridine |

| Deprotection | Trifluoroacetic acid or lower alkyl chloroformate | Ambient | 1 hour | Removes protecting groups |

| Washing | Sodium chloride solution, deionized water | 50–55 | Multiple washes | Removes impurities |

| Concentration | Atmospheric pressure | 100–110 | To ~500 mL volume | Concentrates organic layer |

| Salt formation | Addition of glacial acetic acid | 50–55 | 1 hour | Forms acetate salt |

| Cooling | Gradual cooling to 0–5 | 0–5 | 1 hour | Crystallization of acetate salt |

| Filtration and drying | Toluene wash, drying in air oven | 40–45 | 15–20 hours | Obtains dry acetate salt powder |

Research Findings and Industrial Implications

- The Lawesson's reagent-based process is considered superior due to its elimination of toxic solvents and improved yield and purity.

- Careful control of washing and crystallization temperatures is critical for product quality.

- The acetate salt form is isolated as a solid with consistent physical properties suitable for pharmaceutical use.

- The process is scalable and economically feasible for industrial manufacture of the intermediate for Teneligliptin synthesis.

Análisis De Reacciones Químicas

a) Cyclization

-

Mechanism : Phenylhydrazine reacts with l-acetoacetyl-4-tert-butoxycarbonylpiperazine under acidic conditions (methanesulfonic acid) to form the pyrazole ring.

-

Conditions : Reflux in ethanol or toluene at 75–85°C for 2–3 hours .

-

Critical Note : Avoids toxic solvents like pyridine and phosphorus oxychloride used in earlier methods .

b) Deprotection

-

Boc Removal : Trifluoroacetic acid deprotects the tert-butoxycarbonyl (Boc) group, yielding the free piperazine intermediate.

-

Alternative : Hydrogenation with palladium carbon cleaves benzyloxycarbonyl groups .

c) Acetate Salt Formation

-

Process : Glacial acetic acid is added to the free base in toluene at 50–55°C, followed by cooling to 0–5°C to crystallize the acetate salt .

-

Purification : Washes with aqueous sodium bicarbonate and water to remove residual acids .

Table 2: Process Improvements

| Parameter | Traditional Method (U.S. 7,074,794) | Improved Method (WO2015063709A1) |

|---|---|---|

| Cyclization Solvent | Pyridine (toxic) | Toluene/water (non-toxic) |

| Reaction Time | 12–24 hours | 2–3 hours |

| Purity | ~90% | >99% (HPLC) |

| Scalability | Limited due to toxicity | Suitable for industrial scale |

Side Reactions and Mitigation

-

Impurity Formation : Phosphorus oxychloride in older methods caused byproducts. Substitution with Lawesson/Belleau reagents reduces side reactions .

-

Temperature Control : Strict cooling (0–5°C) during acetate crystallization minimizes decomposition .

Characterization Data

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is as a crucial synthetic intermediate for the production of teneligliptin , a DPP-4 inhibitor used for managing type 2 diabetes. This compound facilitates the inhibition of the enzyme DPP-4, which plays a significant role in glucose metabolism by degrading incretin hormones that regulate insulin secretion.

Table 1: Overview of Teneligliptin Synthesis Using this compound

Research in Diabetes Management

Recent studies have highlighted the efficacy of teneligliptin derived from this compound in clinical settings. It has been shown to improve glycemic control without significant side effects compared to other DPP-4 inhibitors. The ongoing research aims to explore its long-term effects and potential benefits over existing therapies.

Case Study: Clinical Trials on Teneligliptin

A clinical trial conducted by Yoshida et al. (2014) demonstrated that teneligliptin effectively reduced HbA1c levels in patients with type 2 diabetes, showcasing its potential as a first-line treatment option alongside lifestyle modifications.

Mecanismo De Acción

The mechanism of action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate involves its interaction with specific molecular targets, such as dipeptidyl peptidase-4 (DPP-4) enzymes . By inhibiting DPP-4, the compound helps to increase the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . This pathway is crucial for its antidiabetic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Functional Group Variations in Piperazine Derivatives

1-(4-Chlorobenzhydryl)piperazine Derivatives

- Structure : Substituted benzhydryl and benzoyl groups at the piperazine nitrogen .

- Synthesis : Reacted with aromatic acid chlorides (e.g., 4-nitrobenzoyl chloride) to form amides, confirmed by IR (N–C=O stretch at 1635–1645 cm⁻¹) .

- Activity : Cytotoxic against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC50: 2–15 μM) .

- Key Difference : Bulky benzhydryl substituents enhance cytotoxicity but reduce metabolic stability compared to the pyrazole-piperazine scaffold .

Trifluoromethylsulfonyl-Substituted Phenylpiperazines

- Structure : Trifluoromethylsulfonyl and fluoroalkylthio groups on phenylpiperazines (e.g., compound 5-1) .

- Synthesis : Trifluoromethanesulfonation of precursor piperazines using triflic anhydride .

- Activity : Acaricidal activity against mites (LC50: <1 ppm) due to electron-withdrawing groups enhancing target binding .

- Key Difference : Electrophilic substituents (e.g., CF3SO2) improve pesticidal activity but may increase toxicity risks compared to the acetate salt .

Scaffold-Based Comparisons

Pyrazole-Piperazine Hybrids

- Example : 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine derivatives (e.g., BAY 87-2243) .

- Structure : Incorporates pyridinyl and oxadiazole moieties on the pyrazole-piperazine core .

- Activity : Anticancer agents targeting mitochondrial respiration (IC50: 10–100 nM) .

- Key Difference : Additional heterocycles (e.g., oxadiazole) diversify biological targets but complicate synthesis .

Benzylpiperazines

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.38 g/mol. The structure consists of a piperazine ring substituted with a pyrazole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 302.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 906093-30-9 |

| Purity | 97% |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against the A549 lung cancer cell line and demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 25 |

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Preliminary molecular docking studies suggest strong interactions with targets such as DNA topoisomerase and bacterial ribosomes, indicating a multi-target approach in its action.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study on Antimicrobial Efficacy : In a study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to control groups.

- Case Study on Cancer Cell Lines : In another study, treatment with this compound led to apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the pyrazole core and (2) functionalization with the piperazine moiety.

- Pyrazole Synthesis : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol (6–8 hours) yields substituted pyrazoles . For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via DMF-DMA-mediated cyclocondensation .

- Piperazine Coupling : The piperazine group is introduced via nucleophilic substitution or coupling reactions. For analogs, CuSO4·5H2O/sodium ascorbate catalyzes "click chemistry" between alkyne-functionalized piperazines and azides in H2O/DCM .

- Acetate Salt Formation : The free base is treated with acetic acid in ethanol, followed by crystallization .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Identifies substitution patterns on the pyrazole (e.g., methyl at C3, phenyl at N1) and piperazine coupling .

- IR Spectroscopy : Confirms acetate salt formation via C=O stretching (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C21H21ClN4O at m/z 381.1342) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the crystal lattice, critical for structure-activity studies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles are mandatory. Use in a fume hood due to potential respiratory irritation .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

- Disposal : Neutralize with dilute acetic acid and incinerate as hazardous waste .

Advanced: How can researchers address contradictory biological activity data across studies?

Methodological Answer:

- Comparative Assays : Standardize assays (e.g., IC50 determination against aminopeptidase N or VEGFR2) using positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., MMP-9 or COX-2) and reconcile discrepancies between in vitro and in silico results .

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Advanced: What strategies optimize low yields in piperazine coupling reactions?

Methodological Answer:

- Catalyst Optimization : Replace CuSO4 with CuI (higher catalytic activity) in azide-alkyne cycloadditions .

- Coupling Reagents : Use TBTU/HOBt with NEt3 in anhydrous DMF for amide bond formation between piperazine and carboxylic acids .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) to isolate pure product from byproducts .

Advanced: How to establish structure-activity relationships (SAR) for pyrazole-piperazine hybrids?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2) on the phenyl ring to assess impact on receptor binding .

- Bioisosteric Replacement : Replace piperazine with morpholine or thiomorpholine to study solubility and bioavailability effects .

- In Vitro Profiling : Screen against panels like NCI-60 cancer lines to correlate structural features (e.g., methyl at pyrazole C3) with antiproliferative activity .

Advanced: How to resolve solubility challenges in biological assays?

Methodological Answer:

- Salt Formation : Convert the free base to hydrochloride or mesylate salts for improved aqueous solubility .

- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability while avoiding cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability for in vivo studies .

Advanced: What analytical methods validate purity for publication?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥95% is acceptable .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- TLC Monitoring : Track reaction progress using ethyl acetate/hexane (1:2) to ensure no residual starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.